Higher Vendor-Specified Purity by HPLC/qNMR Versus Non-Methylated Pseudouridine Phosphoramidite from the Same Manufacturer
When sourced from a common reputable manufacturer (Tokyo Chemical Industry), DMT-2'-O-TBDMS-1-methylpseudouridine phosphoramidite (product code D6081, CAS 875302-45-7) is specified at >95.0% purity by HPLC (qNMR), whereas the non-methylated analog DMT-2'-O-TBDMS-pseudouridine phosphoramidite (product code D6080, CAS 163496-23-9) is specified at >93.0% by the same analytical methods . This represents a minimum 2.0 percentage-point absolute purity advantage at the monomer level, which propagates multiplicatively through each coupling cycle during solid-phase synthesis and directly influences full-length product yield .
| Evidence Dimension | Vendor-specified monomer purity by HPLC (qNMR) |
|---|---|
| Target Compound Data | >95.0% (HPLC)(qNMR) — TCI Product D6081 |
| Comparator Or Baseline | DMT-2'-O-TBDMS-pseudouridine Phosphoramidite: >93.0% (HPLC)(qNMR) — TCI Product D6080 |
| Quantified Difference | ≥2.0 absolute percentage-point purity advantage for the N1-methyl compound |
| Conditions | Same manufacturer (TCI), same analytical method (HPLC with qNMR confirmation), products handled under identical storage (−20°C, inert gas) and packaging conditions |
Why This Matters
Higher monomer purity directly reduces truncated failure sequences in solid-phase oligonucleotide synthesis, decreasing the purification burden for full-length product and improving effective yield—a critical factor when scaling from research to GMP production.
